

An In-depth Technical Guide to 4-Iodobiphenyl (CAS 1591-31-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodobiphenyl**

Cat. No.: **B074954**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Iodobiphenyl** (CAS No. 1591-31-7), a key intermediate in organic synthesis. It covers its physicochemical properties, detailed spectral characterization, experimental protocols for its synthesis and common reactions, and its relevance in medicinal chemistry.

Core Chemical and Physical Properties

4-Iodobiphenyl is an off-white to light yellow crystalline solid.^{[1][2]} It is characterized by a biphenyl scaffold with an iodine atom substituted at the para position of one of the phenyl rings. ^[1] This substitution makes it a valuable substrate for various cross-coupling reactions. It is sensitive to light and should be stored in a dark, dry place at room temperature.^{[2][3]}

Property	Value	Reference(s)
CAS Number	1591-31-7	[3]
Molecular Formula	C ₁₂ H ₉ I	[1][4]
Molecular Weight	280.10 g/mol	[4]
Melting Point	110-114 °C	[2][3]
Boiling Point	320 °C (lit.)	[3][5]
Appearance	Off-white crystalline powder	[2][3]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and acetone.	[1][2][3]
InChI Key	NXYICUMSYKIABQ- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC=C(C=C1)C2=CC=C(C =C2)I	[2]

Spectroscopic Characterization

The structural identity of **4-Iodobiphenyl** is confirmed through various spectroscopic techniques. Representative data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Spectra obtained on a Varian A-60D instrument.
[\[2\]](#)

¹³C NMR

Data available from sources such as
SpectraBase.[\[6\]](#)

Expected Chemical Shifts (ppm):**Expected Chemical Shifts (ppm):**

~7.8 (d, 2H, Ar-H ortho to I)

~141 (C-Ar)

~7.6 (d, 2H, Ar-H ortho to Ph)

~138 (C-Ar)

~7.45 (t, 2H, Ar-H meta to Ph)

~129 (CH-Ar)

~7.35 (t, 1H, Ar-H para to Ph)

~128 (CH-Ar)

~7.2 (d, 2H, Ar-H meta to I)

~127 (CH-Ar)

~92 (C-I)

Note: Predicted shifts are based on standard chemical shift tables and data from similar compounds. Actual values may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation	Reference(s)
~3050-3030	C-H stretch (Aromatic)	[2]
~1590, 1480, 1400	C=C stretch (Aromatic ring)	[2]
~820	C-H bend (para-disubstituted ring)	[2]
~760, 690	C-H bend (monosubstituted ring)	[2]
~500-600	C-I stretch	[2]

Data acquired via KBr wafer technique.[\[2\]](#)

Mass Spectrometry (MS)

m/z Value	Interpretation	Reference(s)
280	$[M]^+$, Molecular ion peak	[2]
153	$[M-I]^+$, Loss of iodine radical	[2]
152	$[C_{12}H_8]^+$, Biphenylene radical cation	[2]

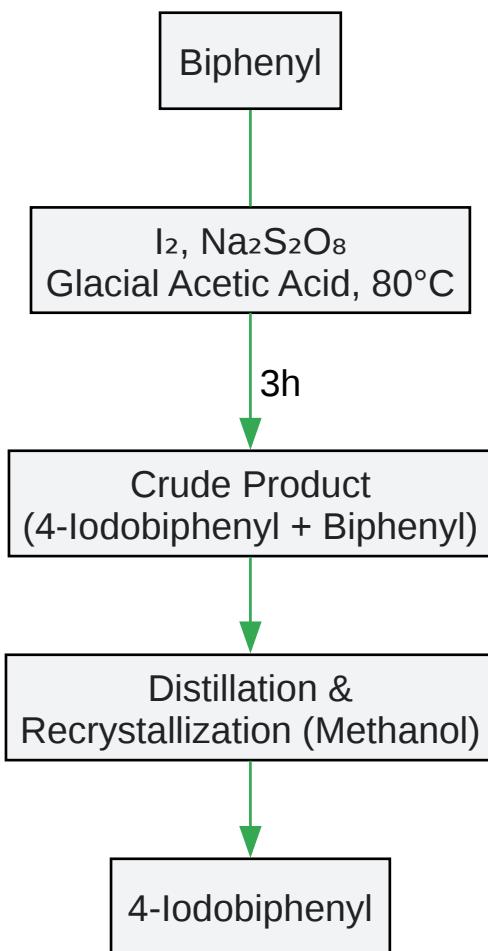
Fragmentation patterns are key for confirming the biphenyl structure and the presence of iodine.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and reaction of **4-Iodobiphenyl** are provided below.

Synthesis of 4-Iodobiphenyl

Two common methods for the synthesis of **4-Iodobiphenyl** are direct iodination and Suzuki coupling.


Method 1: Direct Iodination of Biphenyl[\[3\]](#)

This protocol involves the electrophilic substitution of biphenyl using iodine and an oxidizing agent.

- Materials:

- Biphenyl (15.4 g)
- Glacial Acetic Acid (100 ml)
- Iodine (12.7 g)
- Sodium Peroxydisulfate (12.5 g)

- Tetrachloromethane (8 ml)
- Water
- Methanol
- Procedure:
 - Dissolve 15.4 g of biphenyl in 100 ml of glacial acetic acid in a reaction flask equipped with a condenser and stirrer.
 - Heat the solution to 80 °C and add water (approx. 25 ml) until turbidity is observed.
 - Add 12.7 g of iodine, 12.5 g of sodium peroxydisulfate, and 8 ml of tetrachloromethane. The tetrachloromethane helps wash down sublimed iodine from the condenser.
 - Stir the mixture vigorously at 80 °C for approximately 3 hours, or until the purple color of iodine disappears.
 - Add 300 ml of water to the reaction mixture to precipitate the crude product.
 - Filter the crude solid and dry it.
 - The crude product contains **4-Iodobiphenyl** and unreacted biphenyl. Purify via distillation (b.p. 118-125 °C at 0.05 mm Hg) followed by recrystallization from methanol.
 - The expected yield is approximately 62%, with a melting point of 112 °C.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Iodobiphenyl** via direct iodination.

Method 2: Suzuki Coupling Synthesis[1]

This modern approach offers high yield and milder conditions, using a palladium catalyst.

- Materials:

- 1,4-Diiodobenzene (32.9 g, 0.1 mol)
- Phenylboronic acid (12.2 g, 0.1 mol)
- Sodium Carbonate (21.2 g, 0.2 mol)
- Pd/C catalyst (4.2 g, 0.2 mol%)

- Water (150 ml)
- Ethyl acetate
- Ethanol
- Procedure:
 - To a 500 ml reaction flask, add 1,4-diiodobenzene, phenylboronic acid, sodium carbonate, and water.
 - Stir the mixture to ensure homogeneity.
 - Add the Pd/C catalyst.
 - Heat the reaction mixture to 60 °C and maintain for 6 hours.
 - Cool the reaction to room temperature and filter to recover the Pd/C catalyst.
 - Extract the aqueous filtrate with ethyl acetate.
 - Collect the organic layer and remove the solvent via rotary evaporation to obtain the crude product.
 - Recrystallize the crude product from ethanol to yield pure **4-Iodobiphenyl**.
 - This method reports a high yield of approximately 95%.[\[1\]](#)

Purification Protocol: Recrystallization

A general method for purifying crude **4-Iodobiphenyl** is recrystallization.


- Procedure:
 - Dissolve the crude **4-Iodobiphenyl** solid in a minimum amount of hot ethanol (or methanol/benzene mixture).[\[3\]](#)
 - If the solution is colored, activated charcoal can be added and the mixture heated for a few minutes.

- Hot-filter the solution to remove insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven or desiccator over P_2O_5 .^[3]

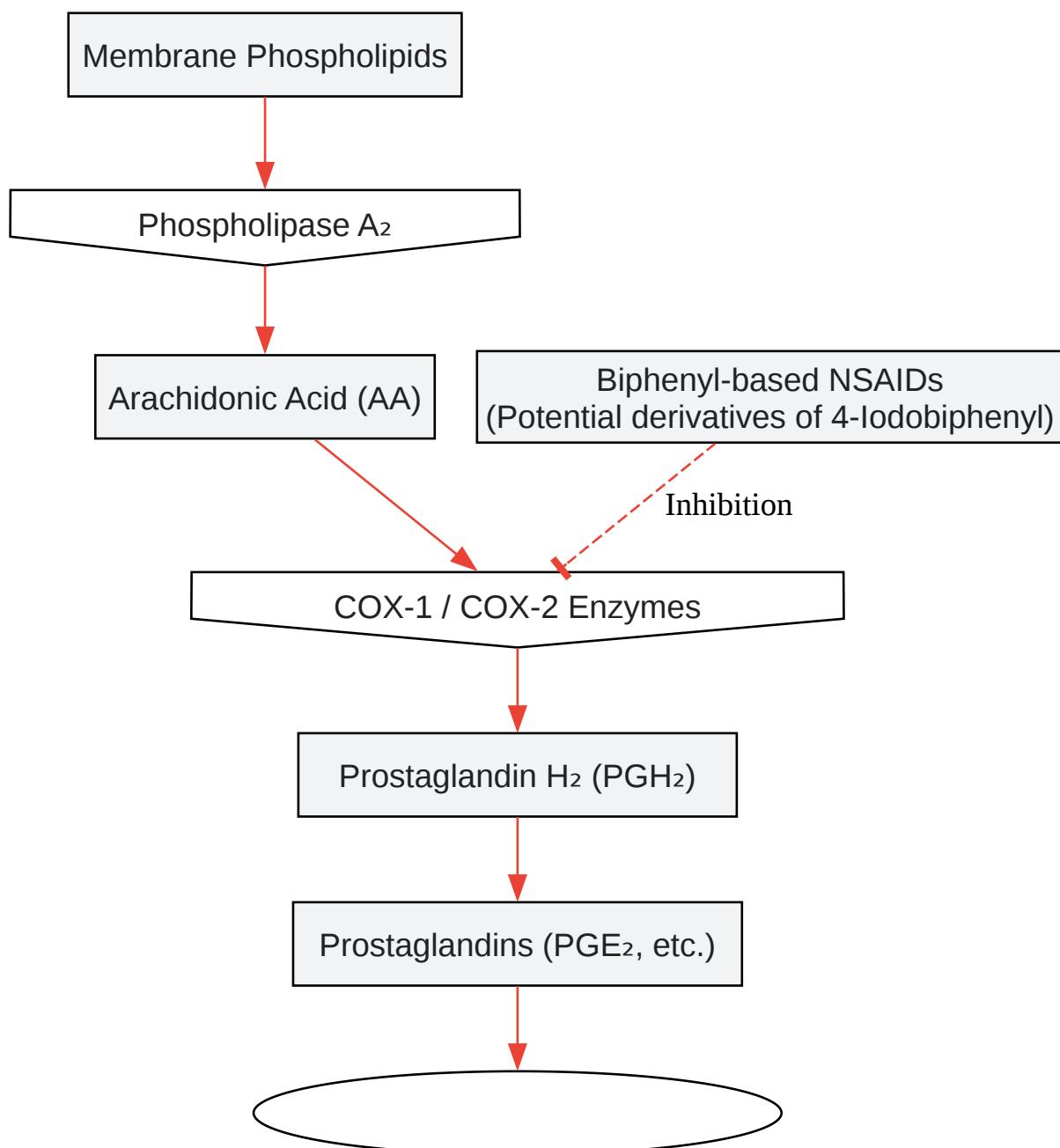
Suzuki Coupling Reaction Using 4-Iodobiphenyl

4-Iodobiphenyl is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form more complex biaryl or terphenyl structures.

- General Protocol:
 - To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Iodobiphenyl** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K_2CO_3 , K_3PO_4 , 2.0-3.0 eq).
 - Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.02-0.05 eq).
 - Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water).
 - Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours.
 - Monitor reaction progress by TLC or LC-MS.
 - Upon completion, cool the mixture to room temperature.
 - Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Applications in Research and Drug Development

4-Iodobiphenyl serves as a crucial building block in several high-value applications.

- Pharmaceuticals: The biphenyl moiety is a common scaffold in medicinal chemistry. Derivatives of **4-Iodobiphenyl** are investigated for various therapeutic activities, including as anti-inflammatory agents.^{[7][8]} The iodine atom provides a reactive handle to introduce diverse functional groups, enabling the exploration of structure-activity relationships.^[9]
- Materials Science: It is a precursor for synthesizing p-terphenyl derivatives, organic semiconductors, and liquid crystals.^{[1][3]} These materials are used in the development of advanced electronics, such as Organic Light-Emitting Diodes (OLEDs).^[10]
- Organic Synthesis: It is a fundamental reagent in cross-coupling reactions, allowing for the construction of complex molecular architectures from simpler starting materials.^[11]

Relevance in Anti-Inflammatory Drug Design

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related biaryl core. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.^{[7][12]} ^[13] The synthesis of novel biphenyl analogues, often starting from precursors like **4-Iodobiphenyl**, is a common strategy in the development of new NSAIDs with potentially improved efficacy or side-effect profiles.^{[8][14]}

[Click to download full resolution via product page](#)

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Safety and Handling

4-Iodobiphenyl is harmful if swallowed and causes serious eye damage.[\[2\]](#) It is also classified as very toxic to aquatic life with long-lasting effects.[\[2\]](#) Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uni-saarland.de [uni-saarland.de]
- 12. Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions [mdpi.com]
- 13. youtube.com [youtube.com]

- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Iodobiphenyl (CAS 1591-31-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074954#4-iodobiphenyl-cas-number-1591-31-7-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com